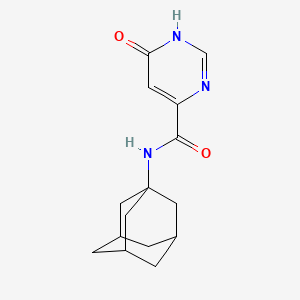

N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(Adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide is a synthetic compound featuring an adamantane moiety linked to a hydroxypyrimidine-carboxamide scaffold. The adamantane group enhances lipophilicity and metabolic stability, while the hydroxypyrimidine ring provides hydrogen-bonding capacity, influencing solubility and target interactions.

Properties

IUPAC Name |

N-(1-adamantyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-13-4-12(16-8-17-13)14(20)18-15-5-9-1-10(6-15)3-11(2-9)7-15/h4,8-11H,1-3,5-7H2,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRZIBIOGGKXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=O)NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of adamantane derivatives with pyrimidine carboxylic acids. One common method is the reaction of 1-adamantylamine with 6-hydroxypyrimidine-4-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Major Products Formed

Oxidation: Formation of N-(adamantan-1-yl)-6-oxopyrimidine-4-carboxamide.

Reduction: Formation of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-amine.

Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrimidine ring can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This dual functionality makes the compound a promising candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The hydroxypyrimidine core distinguishes this compound from other adamantane derivatives. Key comparisons include:

Key Insights :

- Unlike indazole/indole derivatives targeting CB1 receptors, the hydroxypyrimidine’s electronic profile may favor interactions with enzymes (e.g., soluble epoxide hydrolase) .

Antimicrobial Activity

- Adamantane-isothiourea hybrids (7b, 7d, 7e) : Potent against Gram-positive bacteria and Candida albicans .

- Thiazinanone/oxazepine derivatives: Demonstrated antimicrobial and anticancer effects in vitro .

- Hydroxypyrimidine analog : Expected to show antimicrobial activity due to structural similarities but may differ in spectrum due to pyrimidine’s hydrogen-bonding capacity.

Enzyme Inhibition and Receptor Binding

- Indazole/indole carboxamides : High CB1 receptor affinity influenced by alkyl chain length .

- Sulfonamide derivatives (EP3) : Act as soluble epoxide hydrolase inhibitors for hypertension .

- Hydroxypyrimidine target: Potential enzyme inhibition (e.g., acetylcholinesterase) inferred from imine derivatives in .

Biological Activity

N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, drawing on recent research findings and case studies.

Synthesis and Structure

The synthesis of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide involves the reaction of adamantane derivatives with pyrimidine derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the formation of the desired compound.

Antimicrobial Activity

Research has demonstrated that adamantane derivatives, including N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide, exhibit significant antimicrobial properties. A study highlighted that several adamantane derivatives showed marked activity against Gram-positive bacteria while displaying weaker effects against Gram-negative strains. The antibacterial activity is influenced by the structure of the precursor cyclic secondary amines used in synthesis .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 5c | High | Moderate |

| 5d | High | Moderate |

| 5e | High | Weak |

Hypoglycemic Effects

N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide has been identified as a potential hypoglycemic agent. Adamantane derivatives are known to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucose metabolism and insulin sensitivity. This inhibition can lead to improved glycemic control in diabetic models .

Anti-Cancer Properties

The anti-proliferative activity of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide has been evaluated against various cancer cell lines. In vitro studies revealed that certain adamantane derivatives exhibited potent inhibitory effects on tumor cell proliferation. For instance, compounds derived from this class showed significant activity against human tumor cell lines, with some compounds achieving optimal anti-proliferative effects .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive evaluation of adamantane-based compounds demonstrated their efficacy against pathogenic bacteria and fungi. Compounds synthesized showed broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial potency .

- Hypoglycemic Activity : In a diabetic rat model, treatment with N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide resulted in a significant reduction in blood glucose levels compared to control groups. This suggests potential for development as a therapeutic agent for type 2 diabetes .

- Anti-Cancer Evaluation : The anti-cancer properties were assessed through cell cycle analysis in SH-SY5Y cells treated with adamantane derivatives. Results indicated an arrest in the G0/G1 phase of the cell cycle, suggesting mechanisms that may inhibit cancer cell proliferation through modulation of cell cycle regulatory proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.